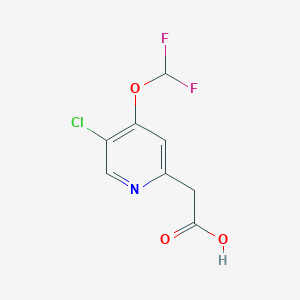
2-(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid
説明
2-(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid is a useful research compound. Its molecular formula is C8H6ClF2NO3 and its molecular weight is 237.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid, with the molecular formula CHClFNO and a molecular weight of 237.59 g/mol, is a derivative of pyridine featuring both a chlorine atom and a difluoromethoxy group. This compound is notable for its potential biological activities, which have been the subject of various studies in pharmacology and medicinal chemistry.
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1804408-86-3
- Canonical SMILES : C1=C(N=CC(=C1OC(F)F)Cl)CC(=O)O
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the realms of anti-inflammatory and anti-cancer effects. The following sections detail specific findings related to its biological activity.
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various mechanisms:
- Cell Cycle Arrest : Research indicates that similar pyridine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This mechanism is vital for developing therapeutic agents targeting cancer.
- Inhibition of Tumor Growth : Preliminary studies suggest that compounds with difluoromethoxy groups may interfere with tumor growth by inhibiting angiogenesis (the formation of new blood vessels that supply tumors).
- Synergistic Effects : When used in combination with other chemotherapeutic agents, such compounds may enhance efficacy through synergistic mechanisms, thereby improving treatment outcomes for patients.
Case Studies and Research Findings
A review of literature reveals several relevant studies:
Table 1: Summary of Biological Activities
Study Insights
- Anti-inflammatory Mechanisms : A study highlighted the role of similar compounds in reducing pro-inflammatory cytokines, suggesting that this compound may similarly modulate these pathways .
- Cancer Cell Studies : In vitro studies demonstrated that related pyridine derivatives could inhibit proliferation in various cancer cell lines, indicating a promising avenue for further research into this compound’s efficacy .
- Combination Therapies : The potential for this compound to work synergistically with existing treatments was noted, particularly in enhancing the effects of conventional chemotherapy .
科学的研究の応用
Medicinal Chemistry
2-(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid has been studied for its potential therapeutic effects. The compound's structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds related to pyridine derivatives can exhibit anticancer properties. Studies have explored the synthesis of analogs of this compound to evaluate their efficacy against various cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest.
Agrochemicals
The compound's unique structure may also impart herbicidal or fungicidal properties, making it a candidate for use in agricultural applications.
Case Study: Herbicidal Activity
Field studies have demonstrated that derivatives of pyridine can effectively control weed populations. This compound's potential as a selective herbicide is being investigated through various formulations and application methods.
Material Science
The difluoromethoxy group in the molecule can enhance the physical properties of polymers when used as an additive or modifier.
Case Study: Polymer Modification
Research into the incorporation of this compound into polymer matrices has shown improvements in thermal stability and mechanical properties, suggesting its utility in developing advanced materials for industrial applications.
特性
IUPAC Name |
2-[5-chloro-4-(difluoromethoxy)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO3/c9-5-3-12-4(2-7(13)14)1-6(5)15-8(10)11/h1,3,8H,2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVVQKONQLQSMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1OC(F)F)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















